molecular formula C21H19ClF2N4O2 B2712129 3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-48-3

3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2712129
CAS RN: 2034434-48-3
M. Wt: 432.86
InChI Key: FBJZCAGMNCEVHN-UHFFFAOYSA-N
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Description

3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H19ClF2N4O2 and its molecular weight is 432.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antagonist Activity

Research has been conducted on the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which include compounds structurally similar to the one . These compounds were tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among them, specific derivatives demonstrated potent 5-HT2 antagonist activity, indicating their potential use in neurological studies and drug development (Watanabe et al., 1992).

Structural Analysis

Another study focused on the structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including compounds with similar chemical structures. This research provides insights into the molecular geometry, dihedral angles, and distances between atoms, which are crucial for understanding the compound's interaction with biological molecules (Li et al., 2005).

Molecular Docking Studies

Further studies include molecular docking to explore the interaction of similar benzimidazole derivatives with biological targets, specifically focusing on their potential as EGFR inhibitors in cancer treatment. These studies reveal the compounds' binding affinities and suggest their application in developing new anticancer agents (Karayel, 2021).

Antimicrobial Activities

Some new 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds, including derivatives related to the chemical structure , have demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Antioxidant and Antibacterial Agents

The synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents was explored, focusing on compounds with pharmacophores similar to the query compound. This research supports the development of new antibiotics and highlights the importance of fluorine in enhancing biological activity (Holla, Bhat, & Shetty, 2003).

properties

IUPAC Name

3-[[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF2N4O2/c22-14-4-3-6-16(24)19(14)20(29)27-10-8-13(9-11-27)12-18-25-26-21(30)28(18)17-7-2-1-5-15(17)23/h1-7,13H,8-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJZCAGMNCEVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

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